Petroselinin
Overview
Description
Petroselinin, also known as Apium petroselinum, is an herb native to the Mediterranean region and western Asia. This plant has been used for centuries as a food seasoning, as well as for medicinal purposes. Petroselinin is a member of the Apiaceae family, which includes other herbs such as celery, parsley, and dill. Petroselinin is a highly nutritious plant, containing many vitamins and minerals, as well as a variety of phytochemicals. It is also a good source of dietary fiber. Petroselinin has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties.
Scientific Research Applications
Pharmaceuticals and Cosmetics
Glycerol cis-6-octadecenoate, due to its properties as a glycerol ester, is used in the pharmaceutical industry as an excipient and in cosmetics for its emollient properties. It can act as a skin conditioner, providing a soft and smooth appearance to the skin. In pharmaceuticals, it serves as a solvent and carrier for active ingredients, enhancing their stability and effectiveness .
Food Industry
In the food industry, Petroselinin can be utilized as an additive due to its non-toxic nature. It can serve as a humectant, which helps in retaining moisture in food products, thus extending their shelf life. It’s also used as an emulsifier to maintain product consistency .
Chemical Industry
Petroselinin is a potential raw material in the chemical industry for the production of polymers and specialty chemicals. Its application is promising due to its renewable nature and cost-effectiveness. It can be used to synthesize biodegradable plastics, offering an eco-friendly alternative to traditional plastics .
Organic Synthesis
As a solvent, Glycerol cis-6-octadecenoate can be used in organic reactions. It offers benefits such as high product conversions and selectivities, catalyst recycling, and microwave-assisted reactions. This makes it a valuable green solvent in the synthesis of various organic compounds .
Biotechnology
In biotechnological applications, Petroselinin can be used as a carbon source for microbial growth in fermentation processes. It can also be involved in the production of biofuels as a feedstock, contributing to sustainable energy solutions .
Medical Research
Petroselinin has applications in medical research, particularly in affinity selection-mass spectrometry (AS-MS). AS-MS is used to identify bioactive compounds in natural product mixtures, and Petroselinin can be part of the ligand library used to discover new drugs or therapeutic agents .
Material Science
In material science, Petroselinin can be used to modify the properties of materials like polyethylene terephthalate glycol (PETG). The addition of glycerol esters like Petroselinin can improve the ductility and impact strength of materials, making them suitable for a broader range of applications .
Environmental Applications
Lastly, Petroselinin can be employed in environmental applications such as the formulation of fluids for enhanced oil recovery. Its properties can help in reducing the environmental impact of oil extraction processes by providing a biodegradable alternative to traditional chemicals used in the industry .
Mechanism of Action
Mode of Action
It is known that Petroselinin is a monounsaturated omega-12 fatty acid , but how it interacts with its targets and the resulting changes are yet to be elucidated.
Result of Action
Given its structure and classification as a fatty acid , it can be hypothesized that Petroselinin may have an impact on cellular lipid profiles and related processes.
properties
IUPAC Name |
2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl (Z)-octadec-6-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34-,38-35-,39-36- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMJUQWPYRYUOY-ISKMNAODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\CCCCCCCCCCC)COC(=O)CCCC/C=C\CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316996 | |
Record name | Tripetroselinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3296-43-3 | |
Record name | Tripetroselinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3296-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl tripetroselinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripetroselinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL TRIPETROSELINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6078N10P1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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